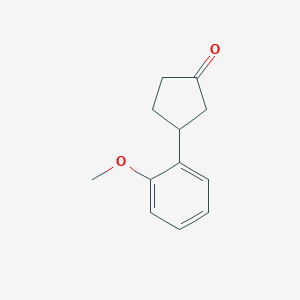

3-(2-Methoxyphenyl)cyclopentanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-5-3-2-4-11(12)9-6-7-10(13)8-9/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUCCUJQVSNBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methoxyphenyl Cyclopentanone and Analogues

Classic Synthetic Routes and Adaptations

Classical synthetic methods provide the foundational strategies for constructing 3-(2-methoxyphenyl)cyclopentanone. These routes often involve well-established reactions that have been adapted and optimized for the synthesis of this specific class of compounds.

Cyclization Reactions for Cyclopentanone (B42830) Core Formation

The formation of the cyclopentanone ring is a critical step in the synthesis of these molecules. Intramolecular cyclization reactions are frequently employed to construct this five-membered ring system.

One prominent method is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester to form a β-keto ester. organicchemistrytutor.com For the synthesis of a cyclopentanone, a derivative of adipic acid, such as a diester, can be treated with a base to induce cyclization. organicchemistrytutor.com This is followed by hydrolysis and decarboxylation to yield the desired cyclopentanone. organicchemistrytutor.com

Another important cyclization strategy is the Nazarov cyclization , which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgorganic-chemistry.org This reaction has been a valuable tool for the synthesis of cyclopentenones, which can then be reduced to the corresponding cyclopentanones. wikipedia.org The reaction is typically promoted by a stoichiometric amount of a Lewis acid or a protic acid. wikipedia.org

Halogen-induced cyclizations also offer a pathway to cyclic structures. For instance, iodolactonization, the reaction of an olefinic acid with iodine, can lead to the formation of lactones which can be further transformed into cyclic ketones. mdpi.com The endo or exo selectivity of these cyclizations can often be controlled by the reaction conditions. mdpi.com

| Cyclization Reaction | Description | Key Features |

| Dieckmann Condensation | Intramolecular Claisen condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. | Forms a five-membered ring from an open-chain precursor. organicchemistrytutor.com |

| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. | Synthesizes cyclopentenones, which can be reduced to cyclopentanones. wikipedia.orgorganic-chemistry.org |

| Halogen-Induced Cyclization | Cyclization of an unsaturated precursor induced by a halogen, such as iodine. | Can lead to the formation of cyclic intermediates for cyclopentanone synthesis. mdpi.com |

Grignard Reagent Approaches for Arylation of Cyclopentanones

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. In the context of synthesizing 3-arylcyclopentanones, Grignard reagents can be employed in conjugate addition reactions to α,β-unsaturated cyclopentenones. The 2-methoxyphenylmagnesium bromide Grignard reagent would add to the β-position of a cyclopentenone, followed by a workup to yield the this compound.

Condensation Reactions Involving Cyclopentanone Precursors

Condensation reactions are fundamental in organic synthesis for building molecular complexity. The aldol (B89426) condensation and Stobbe condensation are particularly relevant for the synthesis of substituted cyclopentanones.

The aldol condensation involves the reaction of an enolate with a carbonyl compound. researchgate.net Cross-condensation of cyclopentanone with an appropriate aldehyde, such as valeraldehyde, can lead to the formation of α,β-unsaturated ketones. d-nb.info This reaction can be catalyzed by both acids and bases. researchgate.netd-nb.info For instance, the self-condensation of cyclopentanone can yield 2-cyclopentylidene-cyclopentanone. d-nb.info

The Stobbe condensation is a specific type of condensation between a diester of succinic acid and a carbonyl compound in the presence of a base. juniperpublishers.com This reaction has been successfully applied to the synthesis of substituted cyclopentanones and other cyclic systems. juniperpublishers.com

In a relevant study, a series of cyclic C7-bridged monocarbonyl curcumin (B1669340) analogs containing an o-methoxy phenyl group and a cyclopentanone skeleton were synthesized. nih.gov The synthesis involved the reaction of an enamine of cyclopentanone with various substituted aromatic aldehydes, followed by condensation with o-methoxycinnamaldehyde or other reagents. nih.gov

| Condensation Reaction | Reactants | Key Features |

| Aldol Condensation | Cyclopentanone and an aldehyde (e.g., valeraldehyde). d-nb.info | Forms α,β-unsaturated ketones which can be precursors to substituted cyclopentanones. researchgate.netd-nb.info |

| Stobbe Condensation | Diester of succinic acid and a carbonyl compound. juniperpublishers.com | A reliable method for synthesizing substituted cyclopentanones. juniperpublishers.com |

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods. These approaches offer higher efficiency, selectivity, and milder reaction conditions compared to classical methods.

Metal-Catalyzed Processes (e.g., Palladium-catalyzed, Nickel-catalyzed, Gold(I) Catalysis)

Transition metal catalysis has revolutionized organic synthesis. Palladium, nickel, and gold catalysts have been instrumental in developing novel routes to cyclopentanone derivatives.

Palladium-catalyzed reactions are widely used for cross-coupling and cyclization reactions. For instance, palladium on carbon (Pd/C) has been used for the synthesis of substituted indoles via heteroannulation of alkynes with 2-iodoanilines. rsc.org Palladium catalysis can also be used in decarboxylative cycloadditions to form bicyclic systems. rsc.org The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids, which could be adapted for the synthesis of 3-arylcyclopentanones. nih.govyoutube.com

Nickel-catalyzed reactions have emerged as a cost-effective alternative to palladium catalysis. Nickel catalysts have been employed in the arylboration of cyclopentene (B43876), which involves the addition of an aryl group and a boron-containing group across the double bond. nih.gov Nickel catalysis has also been utilized for the synthesis of 3-aryl benzofurans through intramolecular oxidative coupling. rsc.org Furthermore, photoredox nickel catalysis enables the arylation of C(sp³)–H bonds, offering a direct way to introduce aryl groups. beilstein-journals.org An electrochemically-promoted, nickel-catalyzed Mizoroki-Heck reaction has also been developed. researchgate.net

Gold(I) catalysis has proven to be particularly effective in activating alkynes and allenes towards nucleophilic attack and cyclization. Gold(I) catalysts have been used in the synthesis of functionalized cyclopentadienes from vinylallenes. scispace.comnih.gov Gold(I)-catalyzed cycloisomerization reactions of enyne-methylenecyclopropanes can lead to cyclobutanone (B123998) derivatives. frontiersin.org Furthermore, gold(I) complexes can catalyze tandem rsc.orgresearchgate.net-OAc shift/cyclization/acetate (B1210297) hydrolysis processes to afford cyclopentanones with high diastereoselectivity. frontiersin.org

| Catalyst | Reaction Type | Example Application |

| Palladium | Cross-coupling, Cyclization | Suzuki-Miyaura coupling for arylation nih.govyoutube.com; Decarboxylative cycloaddition. rsc.org |

| Nickel | Arylboration, C-H Arylation | Arylboration of cyclopentene nih.gov; Photoredox C-H arylation. beilstein-journals.org |

| Gold(I) | Cycloisomerization, Tandem Reactions | Synthesis of functionalized cyclopentadienes scispace.comnih.gov; Diastereoselective synthesis of cyclopentanones. frontiersin.org |

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions for Cyclopentanone Fused Systems

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of organic transformations. In the context of cyclopentanone synthesis, NHCs have been utilized to catalyze annulation reactions, which involve the formation of a new ring onto an existing system.

NHC-catalyzed formal [3+2] annulation of α,β-unsaturated aldehydes with various partners can lead to the diastereoselective synthesis of cyclopentanone-fused spirooxindoles. rsc.orgresearchgate.net This reaction proceeds through the generation of a homoenolate equivalent from the NHC and the enal. rsc.orgresearchgate.net Another notable application is the NHC-catalyzed annulation of enals to form 3,4-disubstituted cyclopentanones, a reaction that is thought to proceed through radical intermediates. nih.gov

Theoretical studies have provided insights into the mechanism of NHC-catalyzed cycloannulation reactions, highlighting the role of base-assisted proton transfers and identifying the key intermediates that lead to either cyclopentene or cyclopentanone products. nih.gov

Organocatalysis in Stereoselective Cyclopentanone Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for constructing chiral molecules. beilstein-journals.org In the context of cyclopentanone synthesis, organocatalysis offers elegant solutions for controlling stereochemistry, often through cascade reactions that build molecular complexity in a single step. While direct organocatalytic synthesis of this compound is not extensively documented, the principles and methodologies are broadly applicable to its synthesis and the creation of its analogues.

The primary strategies involve the activation of prochiral substrates using small organic molecules as catalysts. Amine catalysis, utilizing chiral secondary amines like proline and its derivatives, is a cornerstone of this field. These catalysts react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, which then participate in stereoselective bond-forming reactions.

A prominent organocatalytic method for synthesizing polysubstituted cyclopentanones is the cascade double Michael addition. acs.org For instance, the reaction between α,β-unsaturated aldehydes and β-keto esters can be catalyzed by O-TMS-protected diphenylprolinol to yield cyclopentanones with up to four contiguous stereocenters with high enantioselectivity. acs.org Another approach involves the reaction of enals with enediones derived from furan (B31954) oxidation, catalyzed by a diarylprolinol silyl (B83357) ether, to furnish cyclopentanone structures with excellent diastereo- and enantioselectivity. rsc.org

Bifunctional catalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor site (like thiourea), are also highly effective. Cinchona alkaloids and their derivatives are frequently used scaffolds for such catalysts. beilstein-journals.orgresearchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol in reactions like the intramolecular Michael addition of a nitronate to a conjugated ketone to form γ-nitroketones. researchgate.net

The table below summarizes key organocatalytic approaches applicable to the synthesis of substituted cyclopentanones.

| Catalytic Strategy | Catalyst Type | Reactants | Product Type | Key Features |

| Double Michael Addition | Diarylprolinol Silyl Ether | Enal and Enedione | Polysubstituted Cyclopentanone | Forms up to four stereocenters; high diastereo- and enantioselectivity. rsc.org |

| Cascade Double Michael Addition | O-TMS-Diphenylprolinol | α,β-Unsaturated Aldehyde and β-Keto Ester | Polysubstituted Cyclopentanone | One-step formation of four contiguous stereocenters; excellent enantioselectivity. acs.org |

| Intramolecular Michael Addition | Bifunctional Thiourea (Cinchona-derived) | Tethered Nitroalkene-Ketone | Cyclopentane (B165970) γ-Nitroketone | Generation of cis-functionalized products with good yields. researchgate.net |

| [3+2] Cycloaddition | Secondary Amine | α,β-Unsaturated Aldehyde and Dione | Spirocyclopentane Oxindole | Creates five consecutive stereogenic centers. researchgate.net |

These methodologies highlight the potential for creating the 3-arylcyclopentanone motif with high stereochemical control, which is directly relevant to the asymmetric synthesis of this compound.

Multi-Step Synthesis Design and Strategy for Complex this compound Derivatives

The synthesis of complex derivatives of this compound requires robust and flexible multi-step strategies. The design of such syntheses often involves retrosynthetic analysis, starting from the complex target and disconnecting it into simpler, accessible starting materials. A common strategy involves modifying a pre-existing cyclopentanone ring, which acts as a scaffold.

One effective approach begins with a functionalized cyclopentanone precursor, such as ethyl 2-oxocyclopentane-1-carboxylate. This β-keto ester is a versatile starting material that can undergo a variety of transformations. For instance, it can be reacted with various diamines to produce a range of enamine derivatives. utripoli.edu.ly This strategy allows for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures appended to the cyclopentanone core. The reaction of ethyl 2-oxocyclopentane-1-carboxylate with primary diamines typically results in the formation of enamine structures through a 2:1 condensation, linking two cyclopentanone units. utripoli.edu.ly

Another key strategy involves the construction of the substituted phenyl ring system at a specific position on the cyclopentanone core. Patent literature describes methods for producing 2-benzyl-cyclopentanone derivatives, which are structurally analogous to the target compound. google.com A potential synthetic pathway could involve the alkylation of a cyclopentanone enolate or a related precursor with a suitable 2-methoxybenzyl halide. Subsequent transformations can then be performed to build further complexity. For example, a dehydroxymethylation step under basic conditions can be used to remove a hydroxymethyl group that may have been used to direct the initial alkylation, illustrating a strategic use of activating and directing groups that are later removed. google.com

A hypothetical multi-step synthesis for a complex derivative could be designed as follows:

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | Michael Addition | 2-Methoxycinnamaldehyde, Diethyl malonate, NaOEt | Diethyl 2-(1-(2-methoxyphenyl)-3-oxopropyl)malonate | Formation of the basic carbon skeleton. |

| 2 | Dieckmann Condensation | NaOEt, then H₃O⁺ | Ethyl 4-(2-methoxyphenyl)-2-oxocyclopentane-1-carboxylate | Intramolecular cyclization to form the cyclopentanone ring. |

| 3 | Decarboxylation | H₃O⁺, heat | This compound | Removal of the ester group to yield the core structure. |

| 4 | Enamine Formation & Alkylation | Pyrrolidine, then an electrophile (e.g., a complex alkyl halide) | 2-Alkyl-3-(2-methoxyphenyl)cyclopentanone | Introduction of complexity at the C2 position. |

| 5 | Reaction with Diamine | Ethyl 4-(2-methoxyphenyl)-2-oxocyclopentane-1-carboxylate, Benzidine | Complex bis-enamine derivative | Building a larger, symmetrical derivative from the β-keto ester intermediate. utripoli.edu.ly |

This strategic approach, combining ring formation, functional group manipulation, and condensation reactions, provides a flexible blueprint for accessing a wide array of complex derivatives built upon the this compound scaffold.

Reaction Chemistry and Mechanisms of 3 2 Methoxyphenyl Cyclopentanone

Cycloaddition Reactions Involving Cyclopentanone (B42830) Systems

Cycloaddition reactions are fundamental to the synthesis of cyclic compounds. In the context of cyclopentanone systems, several cycloaddition strategies are employed to construct the five-membered ring.

The intramolecular [3+2] cycloaddition of silyl (B83357) nitronates represents a powerful method for the stereoselective synthesis of isoxazoline-fused bicyclic systems, which can be further transformed into functionalized cyclopentanones. mdpi.comrsc.org This reaction typically involves the in situ generation of a silyl nitronate from a nitro compound, which then undergoes a cycloaddition with a tethered alkene or alkyne. mdpi.comacs.org

The mechanism proceeds through the formation of a silyl nitronate intermediate, which then participates in a concerted [3+2] cycloaddition. rsc.org This process is known for its high degree of stereospecificity, with the stereochemistry of the alkene being retained in the product. mdpi.com For instance, the reaction of 2-nitroalkanols can be directed towards the formation of fused-bicyclic heterocycles through a stereoselective intramolecular nitronate-olefin [3+2] cycloaddition, which can then be converted to amino polyols. acs.org The diastereoselectivity of these reactions is often high, leading to the formation of specific isomers. mdpi.com

| Reactant Type | Key Reagents | Product Type | Ref. |

| Nitroether | Triethylamine, Tetramethylsilylchloride | Dihydrofuroisoxazole | mdpi.com |

| 2-Nitroalkanol | TMS-Cl, Et3N | Fused-bicyclic heterocycle | acs.org |

Palladium-catalyzed cycloadditions involving oxyallyl species provide a versatile route to cyclopentanones. organic-chemistry.orgnih.gov These reactions often utilize a tailored precursor and a Pd(0) catalyst to generate a palladium-oxyallyl intermediate. nih.gov This intermediate can then react with dienes or alkenes to form five-membered rings. organic-chemistry.orgnih.gov

The mechanism of this cycloaddition can proceed through a stepwise pathway, which allows for [3+2] cycloaddition to be favored over the more conventional [4+3] pathway. nih.gov This involves a palladium-allyl transfer followed by a ring closure sequence. nih.gov Lithium triflate has been shown to promote the [3+2] cycloaddition of palladium-oxyallyl species with 1,3-dienes, leading to the formation of cyclopentanones. organic-chemistry.org The reaction's outcome can be influenced by the steric properties of the palladium ligand, which can also enable competing [4+3] cycloadditions. organic-chemistry.org

| Catalyst System | Reactant | Product | Key Feature | Ref. |

| Pd(0) catalyst | Conjugated dienes | Tetrahydrofurans, Cyclopentanones | Overrides conventional (4+3) selectivity | nih.gov |

| Pd(0)/LiOTf | 1,3-Dienes | Cyclopentanones | Pathway terminated with C-C bond formation | organic-chemistry.org |

Rearrangement Reactions of Cyclopentanone Scaffolds (e.g., Tiffeneau-Demjanov-Type Rearrangements)

Rearrangement reactions provide a powerful tool for modifying cyclic structures, such as expanding or contracting the ring size. The Tiffeneau-Demjanov rearrangement is a classic example used for the ring expansion of cycloalkanones. wikipedia.orgnumberanalytics.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-enlarged cycloketone. wikipedia.orgnumberanalytics.com

The mechanism begins with the diazotization of the amino group, forming a diazonium salt. numberanalytics.com This is followed by the expulsion of nitrogen gas and the formation of a primary carbocation. A subsequent rearrangement involving the migration of an alkyl group leads to a more stable oxonium ion, which is then deprotonated to give the final ring-expanded ketone. wikipedia.org This rearrangement is particularly useful for the synthesis of five, six, and seven-membered rings and has significant applications in the synthesis of bicyclic and polycyclic systems. wikipedia.org A variation of this is the semi-pinacol type rearrangement observed in the Wacker oxidation of methylenecyclobutanes to access cyclopentanones. researchgate.net

| Reaction Type | Starting Material | Product | Key Mechanistic Step | Ref. |

| Tiffeneau-Demjanov | 1-Aminomethyl-cycloalkanol | Ring-expanded cycloalkanone | Carbocation rearrangement | wikipedia.orgnumberanalytics.com |

| Semi-pinacol (Wacker) | Methylenecyclobutane | Cyclopentanone | 1,2-shift in a Pd(II) intermediate | researchgate.net |

Electrophilic and Nucleophilic Reactions of the Carbonyl Moiety in 3-(2-Methoxyphenyl)cyclopentanone

The carbonyl group in this compound is a key site for both electrophilic and nucleophilic attacks, defining much of its reactivity.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. libretexts.org This initial attack leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org The stereochemistry of this addition is noteworthy; because the carbonyl group is trigonal planar, the nucleophile can attack from either face, potentially leading to a racemic mixture of enantiomers if a new stereocenter is formed. libretexts.org

Electrophilic Reactions: While the carbonyl carbon is electrophilic, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a base. In the presence of a strong acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. The chlorine substituent in analogs like 3-(3-chlorophenyl)cyclopentanone (B2368247) enhances the electrophilicity of the compound.

| Reaction Type | Reagent Type | Initial Step | Intermediate |

| Nucleophilic Addition | Nucleophile | Attack on carbonyl carbon | Tetrahedral alkoxide |

| Electrophilic Addition (Acid-catalyzed) | Proton (from acid) | Protonation of carbonyl oxygen | Protonated carbonyl |

Mechanisms of Domino Reactions and Ring Formation in Cyclopentanone Chemistry

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes that allow for the formation of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. beilstein-journals.orgnih.gov These reactions involve a series of intramolecular transformations that can lead to the rapid construction of intricate molecular architectures, including cyclopentanone rings. nih.govunl.pt

The mechanisms of domino reactions in cyclopentanone synthesis can be diverse, often combining radical, ionic, and transition metal-catalyzed steps. nih.gov For example, a domino bicyclization can be initiated by the removal of a halogen atom by a copper(I) species, leading to a radical that undergoes a series of cyclizations. nih.gov Another example is the organocatalytic asymmetric domino Michael/α-alkylation reaction between bromomalonates and enals to form cyclopentanones. unl.pt These reactions often proceed with high stereoselectivity, allowing for the creation of multiple stereocenters in a controlled manner. mdpi.com

A four-component domino reaction involving an aromatic aldehyde, cyclopentanone, and cyanoacetamide under microwave irradiation has been reported to produce multifunctionalized tricyclic systems. nih.gov The proposed mechanism involves Knoevenagel condensations, a [4+2] cycloaddition, and subsequent intramolecular additions and eliminations. nih.gov

Thermal Decomposition Pathways of Cyclopentanone Derivatives

The study of the thermal decomposition of cyclopentanone and its derivatives provides insight into their stability and the fundamental bond-breaking processes that occur at elevated temperatures. The gas-phase thermal decomposition of cyclopentanone has been investigated both experimentally and theoretically. nih.gov

Studies have shown that the primary decomposition products of cyclopentanone are often ethylene (B1197577) and carbon monoxide. nih.gov The formation of these products is proposed to occur through a concerted mechanism, although a stepwise mechanism involving a ring-opened radical intermediate has also been considered. nih.gov For substituted cyclopentanones, the decomposition pathways can be more complex. For instance, the thermal decomposition of 2-cyclopentenone has been shown to yield a variety of products, including carbon monoxide, ketene, propenylketene, and various small hydrocarbons. nih.gov The decomposition of other cyclopentanone derivatives, such as cyclopentanone ethylene ketal, has been found to proceed through a stepwise mechanism involving a concerted nonsynchronous four-centered cyclic transition state. researchgate.net

| Compound | Primary Decomposition Products | Proposed Mechanism Type | Ref. |

| Cyclopentanone | Ethylene, Carbon Monoxide | Concerted and Stepwise | nih.gov |

| 2-Cyclopentenone | CO, Ketene, Propenylketene, etc. | Multiple pathways | nih.gov |

| Cyclopentanone Ethylene Ketal | Acetaldehyde, Cyclopentanone | Stepwise, concerted transition state | researchgate.net |

Stereochemical Control in 3 2 Methoxyphenyl Cyclopentanone Synthesis

Enantioselective Synthesis Strategies for 3-(2-Methoxyphenyl)cyclopentanone

Achieving enantiocontrol in the synthesis of 3-aryl cyclopentanones, such as the titular compound, involves creating a single mirror-image form of the molecule. This is typically accomplished through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis is a powerful tool for generating optically active molecules. This approach utilizes a small amount of a chiral catalyst to transfer its "handedness" to a large quantity of substrate material. For the synthesis of chiral 3-arylcyclopentanones, the transition-metal-catalyzed asymmetric conjugate addition of arylboronic acids to cyclopentenone is a premier strategy. nih.govbeilstein-journals.org

Rhodium and palladium complexes with chiral ligands are frequently employed for this purpose. For instance, Rh-catalyzed asymmetric 1,4-addition of an arylboronic acid to cyclopentenone can deliver the desired 3-arylcyclopentanone with high yield and excellent enantiomeric excess (ee). nih.gov One study demonstrated the synthesis of a 3-arylcyclopentanone intermediate in 98% yield and 98% ee using a rhodium catalyst paired with the chiral diene ligand (R,R)-Ph-bod. nih.gov These optically enriched 3-arylcyclopentanones can then serve as precursors in the synthesis of more complex molecules. nih.govnih.gov

Another catalytic approach involves the decarboxylative protonation of α-aryl-β-keto allyl esters using a palladium catalyst, which can generate tertiary α-aryl cyclopentanones with enantioselectivities up to 92% ee. acs.org While this method creates a stereocenter at the alpha position, it showcases the utility of palladium catalysis in achieving enantiocontrol in the cyclopentanone (B42830) scaffold. acs.org N-Heterocyclic carbenes (NHCs) have also been used as organocatalysts in the enantioselective synthesis of related 3,4-disubstituted cyclopentanones.

Table 1: Examples of Asymmetric Catalysis in Cyclopentanone Synthesis

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Rhodium / (R,R)-Ph-bod | Asymmetric 1,4-addition | Cyclopentenone, Arylboronic Acid | 3-Arylcyclopentanone | 98% | 98% | nih.gov |

| Palladium / Chiral Ligand | Decarboxylative Protonation | α-Aryl-β-keto allyl ester | α-Aryl Cyclopentanone | - | up to 92% | acs.org |

An alternative to asymmetric catalysis is the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Evans oxazolidinone auxiliaries, for example, can be employed to induce chirality during the alkylation of ketones. This well-established methodology provides a reliable route to enantiomerically enriched products. Another class of effective auxiliaries includes C2-symmetrical cyclic amines, which can be synthesized from the enantioselective reduction of diketones. organic-chemistry.org These amines serve as valuable chiral controllers in various stereoselective syntheses. organic-chemistry.orgacs.org The general principle involves attaching the auxiliary to the cyclopentanone precursor, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched cyclopentanone. beilstein-journals.org

Diastereoselective Synthesis of Substituted Cyclopentanones

When a molecule has multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. Several powerful methods have been developed for the diastereoselective synthesis of highly functionalized cyclopentanones.

One effective strategy is the aza-Michael reaction of anilines with cyclopentenones possessing a tertiary alcohol. The hydrogen bonding between the alcohol and the incoming nucleophile directs the attack, leading to excellent diastereoselectivity. worktribe.comdurham.ac.uk The resulting aminohydroxy-cyclopentanones can be further modified, for instance, through a Baylis-Hillman reaction at the α-position. durham.ac.uk

N-Heterocyclic carbene (NHC) catalysis has also been applied to the formal [3+2] annulation of α,β-unsaturated aldehydes with other reactants to yield spiro-heterocyclic compounds that feature a cyclopentanone ring, often with high diastereoselectivity. rsc.org Furthermore, iridium-catalyzed asymmetric allylic alkylation of β-ketoesters is a potent method for creating adjacent stereocenters with outstanding diastereocontrol (e.g., ratios of 8:1 to >20:1). nih.gov Organocatalytic cascade reactions, such as a double Michael addition, can construct polysubstituted cyclopentanones with up to four contiguous stereocenters in a single step, demonstrating exceptional control over the relative stereochemistry. acs.org

Table 2: Methods for Diastereoselective Synthesis of Cyclopentanone Derivatives

| Method | Key Feature | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Aza-Michael Reaction | H-bonding guidance | Excellent | worktribe.comdurham.ac.uk |

| Ir-Catalyzed Allylic Alkylation | Iridium/phosphoramidite catalyst | 8:1 to >20:1 | nih.gov |

| Organocatalytic Double Michael Addition | Cascade reaction forming 4 stereocenters | Excellent | acs.org |

Control of All-Carbon Quaternary Stereocenters in Cyclopentanone Derivatives

The construction of an all-carbon quaternary stereocenter—a carbon atom bonded to four other carbon atoms—is one of the most formidable challenges in organic synthesis due to significant steric hindrance. semanticscholar.org Nevertheless, several catalytic methods have proven effective for creating these congested centers within a cyclopentanone framework.

Palladium-catalyzed asymmetric allylic alkylation is a cornerstone technique in this area. nih.gov This reaction can be applied to cyclopentanone-derived enolates to forge α-quaternary centers with high enantioselectivity. caltech.edu For example, vinylogous esters can be converted to cyclopentanones containing an all-carbon quaternary stereocenter via this method. nih.gov

Iridium-catalyzed asymmetric allylic alkylation of β-ketoesters has been used to generate highly congested vicinal stereocenters, including an all-carbon quaternary center, with high regio-, diastereo-, and enantiocontrol. nih.gov Another innovative approach is the enantioselective intramolecular [3+2] cycloaddition of a silyl (B83357) nitronate, which successfully yields a substituted cyclopentanone with an all-carbon quaternary stereocenter. semanticscholar.org Other advanced strategies include the catalytic asymmetric Nazarov cyclization to form cyclopentenones with vicinal all-carbon quaternary stereocenters and the catalytic enantioselective House-Meinwald rearrangement of epoxides to produce ketones bearing α all-carbon quaternary centers. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies for 3 2 Methoxyphenyl Cyclopentanone

Selective Functional Group Transformations on the Cyclopentanone (B42830) Ring (e.g., Alpha-Bromination)

The cyclopentanone ring is a hub for various functional group transformations. A key reaction is α-halogenation, which introduces a halogen atom at the carbon adjacent to the carbonyl group. This is typically achieved using reagents like bromine in an acidic solvent. libretexts.org The resulting α-haloketone is a versatile intermediate for further synthetic manipulations.

For instance, α-bromination of a cyclopentanone derivative can be a precursor to the formation of an α,β-unsaturated carbonyl compound through an elimination reaction induced by a sterically hindered base like pyridine (B92270). libretexts.org This reaction proceeds via an E2 mechanism. The regioselectivity of α-halogenation is influenced by the stability of the enol or enolate intermediate; in the case of 3-substituted cyclopentanones, the reaction often favors the more substituted α-carbon. libretexts.org

Alternative brominating agents such as phenyltrimethylammonium (B184261) tribromide (PTT) offer enhanced selectivity, particularly when the molecule contains other reactive sites like activated aromatic rings. orgsyn.org Copper(II) bromide has also been utilized for the α-bromination of ketones. google.com Furthermore, N-halosuccinimides, such as N-bromosuccinimide (NBS), are effective reagents for the α-halogenation of ketones, often in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) under solvent-free conditions. researchgate.net

Modifications of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group provides additional opportunities for structural diversification. The methoxy (B1213986) group can be a target for cleavage to yield a phenolic hydroxyl group, which can then be further functionalized. Moreover, the aromatic ring itself is susceptible to electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.

The presence of the methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring in various transformations. For instance, in the context of other reactions, the methoxy group's electronic effects can be crucial. Research on related compounds has shown that the methoxy group can be involved in directing metallation or influencing the outcomes of coupling reactions. While direct modification of the 2-methoxyphenyl moiety of the title compound is not extensively detailed in the provided results, general organic synthesis principles suggest that transformations such as demethylation, nitration, or halogenation of the aromatic ring are feasible synthetic routes to new derivatives. researchgate.net

Chemical Derivatization for Enhanced Analytical Performance

To improve the detection and quantification of ketones like 3-(2-methoxyphenyl)cyclopentanone in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often employed. ddtjournal.comacs.org This process involves reacting the ketone with a reagent to introduce a specific chemical tag that enhances its ionization efficiency and chromatographic properties. ddtjournal.com

Ketones are neutral compounds with generally low ionization efficiencies in electrospray ionization (ESI), a common ionization source for LC-MS. ddtjournal.com Derivatization aims to introduce a readily ionizable group, such as a quaternary ammonium (B1175870) group, to significantly improve sensitivity. acs.org

Common derivatizing agents for ketones include:

Hydroxylamine: Reacts with ketones to form oximes, which contain a nitrogen atom that can improve ionization efficiency. ddtjournal.com

2,4-Dinitrophenylhydrazine (DNPH): Forms hydrazones that can be detected in negative-ion mode mass spectrometry. ddtjournal.com

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Creates oxime derivatives that are highly sensitive in negative chemical ionization (NCI) mass spectrometry. nih.gov

2-Nitrophenylhydrazine (2-NPH): Reacts with ketones to form derivatives detectable by HPLC with diode array detection and mass spectrometry. researchgate.net

The choice of derivatization reagent depends on the analytical technique and the specific requirements of the analysis. For example, solid-phase analytical derivatization combines derivatization and extraction into a single step, increasing efficiency. researchgate.net

| Derivatizing Agent | Resulting Derivative | Analytical Advantage |

| Hydroxylamine | Oxime | Improved ionization efficiency ddtjournal.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Detectable in negative-ion mode MS ddtjournal.com |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | High sensitivity in NCI-MS nih.gov |

| 2-Nitrophenylhydrazine (2-NPH) | 2-NPH hydrazone | Detectable by HPLC-DAD-MS researchgate.net |

| 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) | Quaternary ammonium derivative | High sensitivity in positive ESI-MS/MS acs.org |

Formation of Spiro-Fused Systems from Cyclopentanone Scaffolds

Cyclopentanone scaffolds, including 3-arylcyclopentanones, are valuable precursors for the synthesis of spiro-fused systems. nih.gov These are complex molecular architectures where two rings share a single common atom. The formation of spiro compounds from cyclopentanones can be achieved through various catalytic processes.

One notable method involves the rhodium-catalyzed C-C bond activation of 3-arylcyclopentanones. nih.gov By carefully selecting the catalyst system, including ligands and co-catalysts, it is possible to selectively cleave either the proximal or distal C-C bond of the cyclopentanone ring relative to the aryl substituent. Cleavage of the distal bond, followed by intramolecular C-H activation of the aryl group, leads to the formation of spiroindanones in excellent yields. nih.gov

N-Heterocyclic carbene (NHC)-catalyzed annulation reactions also provide a pathway to spirocyclic compounds. For example, the formal [3+2] annulation of α,β-unsaturated aldehydes with isatilidenes, mediated by an NHC, can produce cyclopentanone-fused spirooxindoles with high diastereoselectivity. researchgate.netrsc.org Additionally, PIFA-mediated oxidative cyclization of 1-carbamoyl-1-oximylcycloalkanes offers a route to spiro-fused pyrazolin-5-one N-oxides. acs.org

Adduct Formation for Molecular Property Modulation

Adduct formation is a chemical process where a product is formed by the direct addition of two or more distinct molecules. In the context of ketones, this can involve reactions at the carbonyl group to modulate the molecule's properties.

For instance, ketones can react with Grignard reagents in a nucleophilic addition reaction to form an adduct, which upon hydrolysis yields a tertiary alcohol. aakash.ac.in Another example is the reaction with sodium hydrogen sulfite (B76179) to form a crystalline addition product, a reaction that can be useful for the separation and purification of ketones. aakash.ac.in

The formation of covalent adducts is a key mechanism in the biological activity of some molecules. nih.gov The electrophilic nature of the carbonyl carbon in a ketone makes it susceptible to nucleophilic attack from biological macromolecules like proteins. csic.es The reactivity of the ketone towards adduct formation can be tuned by modifying its electronic properties, for example, by introducing electron-withdrawing groups. csic.esacs.org This modulation of reactivity can be crucial for designing molecules with specific biological activities. csic.esacs.org

Advanced Spectroscopic and Structural Characterization of 3 2 Methoxyphenyl Cyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of 1D and 2D NMR spectra, the connectivity and spatial arrangement of atoms within 3-(2-Methoxyphenyl)cyclopentanone can be meticulously mapped.

1D NMR: ¹H and ¹³C NMR

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) is expected to show distinct signals for the aromatic protons of the 2-methoxyphenyl group, typically in the range of δ 6.7–7.3 ppm. The protons on the cyclopentanone (B42830) ring would appear as multiplets between δ 2.8 and 3.2 ppm, while the methoxy (B1213986) group protons would present as a sharp singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of this compound would feature a characteristic peak for the carbonyl carbon of the cyclopentanone ring. Other signals would correspond to the carbons of the aromatic ring and the aliphatic carbons of the cyclopentanone moiety.

While specific spectral data for this compound is not extensively available in the provided search results, related structures offer comparative insights. For instance, in derivatives like (S)-3-Methyl-3-(2-methoxyphenyl)cyclopentanone, the aromatic protons and methoxy group signals are clearly identifiable. wiley-vch.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.7 - 7.3 (m) | 110 - 160 |

| Cyclopentanone Protons (α to C=O) | 2.8 - 3.2 (m) | 35 - 50 |

| Cyclopentanone Protons (β, γ to C=O) | 1.8 - 2.5 (m) | 20 - 40 |

| Methoxy Protons | ~3.8 (s) | ~55 |

| Carbonyl Carbon | - | ~210 - 220 |

(Note: These are predicted values based on typical chemical shifts for similar functional groups.)

2D NMR

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of protons and their corresponding carbons, providing a more detailed structural assignment.

¹⁹⁹Hg NMR

¹⁹⁹Hg NMR is a specialized technique used for organomercury compounds. While not directly applicable to this compound itself, it is relevant in the study of its potential derivatives. For example, research on phenylmercury(II) complexes with related ligands has utilized ¹⁹⁹Hg NMR to study phenomena like symmetrization in solution. researchgate.net

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

LC-MS, EI-Mass, FAB MS, and HRMS

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used for the analysis of organic compounds. For derivatives of this compound, such as curcumin (B1669340) analogs, LC-MS has been employed to confirm the mass of the synthesized products.

Electron Ionization Mass Spectrometry (EI-MS) provides detailed fragmentation patterns. For this compound, the molecular ion peak would be expected at m/z 190.24. a2bchem.com Fragmentation would likely involve the loss of a CO group (m/z 28) from the cyclopentanone ring.

Fast Atom Bombardment (FAB) Mass Spectrometry is a soft ionization technique that can be used for less volatile or thermally unstable compounds. It has been used in the characterization of related organometallic compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. HRMS data has been reported for various cyclopentanone derivatives, confirming their composition. rsc.orgthieme-connect.com

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Reference |

|---|---|---|

| Molecular Weight | 190.24 g/mol | a2bchem.com |

| EI-MS (m/z) | Molecular Ion (M⁺): 190; Key Fragment: [M-CO]⁺ |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band is expected around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a five-membered ring. wiley-vch.de Another significant absorption would be the C-O stretching of the methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-methoxyphenyl group in this compound is a chromophore that will absorb UV light. Related compounds, such as (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone, have been characterized by UV-Vis spectroscopy. mjcce.org.mk

Chromatographic Methods for Stereoisomer Analysis

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since this compound possesses a chiral center at the 3-position of the cyclopentanone ring, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of these stereoisomers. This method utilizes a chiral stationary phase to differentiate between the enantiomers, allowing for the determination of enantiomeric excess (ee). nih.govmdpi.com The separation of enantiomers of related cyclopentanone derivatives has been successfully achieved using chiral HPLC. rsc.org

Theoretical and Computational Chemistry Studies of 3 2 Methoxyphenyl Cyclopentanone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary computational method in chemistry for studying the electronic structure of many-body systems. ruc.dk It is favored for its balance of computational cost and accuracy, making it suitable for a wide range of molecular investigations.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 3-(2-Methoxyphenyl)cyclopentanone, this involves optimizing the geometry to find the lowest energy conformation. The cyclopentanone (B42830) ring is known to adopt non-planar conformations, such as the twisted (C2 symmetry) or envelope (Cs symmetry) forms, to alleviate ring strain. worldscientific.com DFT can predict which of these conformations is energetically preferred.

Furthermore, the calculations would explore the rotational barrier around the C-C bond connecting the cyclopentanone ring and the methoxyphenyl group. This analysis reveals the most stable orientation of the phenyl ring relative to the cyclopentanone moiety, considering steric hindrance and potential intramolecular interactions. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can be calculated with high precision.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311G )).**

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (ring) | 1.54 Å |

| Bond Length | C-C (ring-aryl) | 1.51 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Angle | O=C-C | 125.0° |

| Dihedral Angle | C-C-C-C (ring) | 25.4° |

Note: This table is illustrative. Actual values would be obtained from a specific DFT calculation.

DFT is widely used to simulate and interpret various types of molecular spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net These theoretical spectra are invaluable for assigning experimental bands to specific vibrational modes, such as the characteristic C=O stretch of the cyclopentanone ring or the C-O-C stretch of the methoxy (B1213986) group. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.net

Similarly, the magnetic shielding of each nucleus can be calculated, leading to the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing the calculated spectra with experimental data serves as a crucial validation step for the computed molecular structure. researchgate.net

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound.

| Spectroscopic Technique | Feature | Experimental Value | Calculated Value (DFT) |

|---|---|---|---|

| FT-IR | Carbonyl (C=O) Stretch | ~1745 cm⁻¹ | ~1740 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~218 ppm | ~217 ppm |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.85 ppm | ~3.83 ppm |

Note: This table is for illustrative purposes to show the typical agreement between experimental and calculated values.

DFT calculations provide a powerful framework for exploring the mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). bath.ac.uk A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate and feasibility. numberanalytics.com

For the synthesis of this compound or its subsequent reactions, DFT can be used to:

Calculate the activation energies (the energy difference between the reactants and the transition state). acs.org

Visualize the geometry of the transition state, revealing which bonds are breaking and forming. acs.org

Determine whether a reaction proceeds through a stepwise or concerted mechanism. researchgate.net

Investigate the role of catalysts by modeling their interaction with the substrate and calculating how they lower the activation barrier. nih.gov

Table 3: Hypothetical DFT-Calculated Energy Profile for a Reaction Step.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Transient Species | +5.3 |

| TS2 | Second Transition State | +18.9 |

Note: This table illustrates a hypothetical two-step reaction pathway.

Understanding the non-covalent interactions that govern how molecules interact with each other and with surfaces is crucial. Several computational tools based on DFT outputs are used for this purpose.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and orbital-orbital interactions within a molecule. rsc.org It can identify key stabilizing interactions, such as hyperconjugation between filled and empty orbitals, and provides insight into the nature of chemical bonds and lone pairs.

Reduced Density Gradient (RDG) Analysis: RDG analysis is a technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. mjcce.org.mk It plots the RDG against the electron density, with different colors indicating the type and strength of the interaction.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 55.2% |

| C···H / H···C | 24.1% |

| O···H / H···O | 18.5% |

Note: This table represents typical contributions for an organic molecule with similar functional groups.

Ab Initio and Møller-Plesset Perturbation Theory (MP2) Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory is a prominent ab initio post-Hartree-Fock method that improves upon the Hartree-Fock approximation by adding electron correlation effects. wikipedia.org

The most common level of this theory is the second-order (MP2). smu.edu MP2 calculations are often used to obtain more accurate energies and geometries than standard DFT functionals, especially for systems where dispersion forces are important. While computationally more demanding than DFT, MP2 can serve as a benchmark for validating DFT results. worldscientific.com Higher-order methods like MP3 and MP4 exist but are rarely used for molecules of this size due to their high computational cost. wikipedia.org Systematic studies have shown that the MPn series is not guaranteed to be convergent, and its behavior can be erratic depending on the chemical system. researchgate.net For cyclopentanone itself, MP2 calculations have been used to study its puckered conformations. worldscientific.com

Computational Approaches to Stereoselectivity in Cyclopentanone Syntheses

Many synthetic routes leading to substituted cyclopentanones like this compound can generate stereocenters. Predicting and explaining the stereochemical outcome (i.e., which stereoisomer is formed preferentially) is a significant challenge that computational chemistry can address.

Theoretical models can be used to study the transition states leading to different stereoisomeric products. By calculating the relative energies of these diastereomeric transition states, chemists can predict the major product of a stereoselective reaction. The energy difference between the competing transition states is directly related to the diastereomeric or enantiomeric excess observed experimentally. This approach is invaluable for understanding the factors that control stereoselectivity, such as steric hindrance or directing effects from chiral catalysts or auxiliaries, and for designing more selective syntheses. nih.gov

Table 5: Hypothetical Energy Comparison of Transition States for a Stereoselective Reaction.

| Transition State | Leads to Product | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-A (pro-R) | R-isomer | 15.2 | ~95% |

Note: This table illustrates how the calculated energy difference between two competing transition states can predict the stereochemical outcome of a reaction.

Synthetic Utility and Applications of 3 2 Methoxyphenyl Cyclopentanone in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The 3-(2-methoxyphenyl)cyclopentanone motif is a recognized building block for creating intricate molecular structures, particularly those with potential biological activity. The cyclopentane (B165970) core provides a defined three-dimensional geometry, while the 2-methoxyphenyl group can influence reaction pathways and serve as a handle for further functionalization.

Researchers have utilized this scaffold in the synthesis of novel monocarbonyl curcumin (B1669340) analogs (MCAs). nih.gov A study focused on creating cyclic C7-bridged MCAs containing an o-methoxy phenyl group and a cyclopentanone (B42830) skeleton to evaluate their potential as agents against gastric cancer. nih.gov The synthesis involved a multi-step process starting with the activation of cyclopentanone, followed by condensation with o-methoxycinnamaldehyde to build the larger, complex structure. nih.gov This highlights how the core structure of this compound is integrated into more elaborate molecular designs.

The general utility of substituted cyclopentanones as intermediates is well-established. Chiral cyclopentanone derivatives, for instance, are crucial building blocks for synthesizing pharmaceutically important compounds. google.com The defined stereochemistry and substitution pattern of these cores are essential for their biological function, making their synthesis a key challenge that intermediates like this compound help address. google.com

Table 1: Examples of Complex Molecules Derived from Cyclopentanone Scaffolds

| Starting Scaffold Component | Synthetic Target | Application/Significance | Reference |

|---|---|---|---|

| o-Methoxy Phenyl & Cyclopentanone | Cyclic C7-bridged Monocarbonyl Curcumin Analogs | Potential anticancer agents | nih.gov |

| Chiral Cyclopentanone | Entecavir Intermediate | Antiviral drug synthesis | google.com |

Precursors for Heterocyclic Compound Synthesis

A heterocyclic compound is a cyclic molecule containing atoms of at least two different elements in its ring(s). wikipedia.org The cyclopentanone framework is an excellent precursor for synthesizing a wide array of five- and six-membered heterocyclic systems. The carbonyl group provides a reactive site for condensation and cycloaddition reactions, enabling the incorporation of heteroatoms like nitrogen and oxygen.

One direct application involves the one-pot, three-component synthesis of novel hexahydrodicyclopenta[b,d]pyridines. jocpr.com In this reaction, cyclopentanone, various aryl aldehydes, and ammonium (B1175870) acetate (B1210297) are condensed to efficiently produce the fused pyridine (B92270) ring system. jocpr.com This method underscores the utility of simple cyclopentanones in generating complex heterocyclic scaffolds.

Furthermore, derivatives of the this compound theme are instrumental in forming other heterocycles. For example, cyclopentenone-MBH acetates bearing aryl groups can undergo a [3+2] cycloaddition with sodium nitrite (B80452) (NaNO₂) acting as a nucleophilic reagent to form cyclopentanone-fused isoxazole (B147169) derivatives. mdpi.com In a different pathway, the reaction of (E)-3-(2-methoxyphenyl)acrylaldehyde with an isatin (B1672199) derivative, catalyzed by an N-heterocyclic carbene (NHC), leads to the diastereoselective synthesis of complex cyclopentanone-fused spirooxindoles. rsc.org Although this does not start with the pre-formed cyclopentanone, it demonstrates how the essential components are assembled to create a fused heterocyclic system. rsc.org

Table 2: Synthesis of Heterocyclic Compounds from Cyclopentanone-Related Precursors

| Precursor(s) | Reagents | Heterocyclic Product | Reference |

|---|---|---|---|

| Cyclopentanone, Aryl Aldehyde | Ammonium Acetate | Hexahydrodicyclopenta[b,d]pyridine | jocpr.com |

| Cyclopentenone-MBH Acetate | NaNO₂, NaHCO₃ | Cyclopentanone-fused Isoxazole | mdpi.com |

Divergent Synthetic Pathways from Cyclopentanone Scaffolds

Divergent synthesis is a powerful strategy where a common intermediate is used to generate a library of structurally distinct compounds through different reaction pathways. The cyclopentanone scaffold is an ideal platform for such approaches due to its multiple reactive sites and the ability to control reaction outcomes by tuning catalysts and conditions.

A notable example is the transformation of cyclopentenone-MBH acetates. mdpi.com Under similar reaction conditions involving sodium nitrite, two completely different product scaffolds can be obtained. When NaNO₂ acts as a nucleophilic reagent, it engages in a [3+2] cycloaddition to yield cyclopentanone-fused isoxazoles. mdpi.com However, when it acts as a nucleophilic catalyst, it initiates a stepwise dimeric cyclization and oxidative aromatization, leading to the formation of 4,8-diaryl-2,3,6,7-tetrahydro-s-indacene-1,5-diones. mdpi.com This demonstrates a clear divergent pathway from a single type of precursor.

Further synthetic utility is shown in the elaboration of highly substituted cyclopentanols, which can be formed via annulation reactions. nih.gov These cyclopentanol (B49286) products can then be selectively transformed. For instance, reduction with sodium borohydride (B1222165) regioselectively yields a 1,2-diol, while treatment with lithium aluminum hydride followed by sodium periodate (B1199274) cleavage results in a β-hydroxyketone. nih.gov This showcases how a single cyclopentane product can be a branch point for creating multiple new functionalized molecules.

Table 3: Illustration of a Divergent Pathway from a Cyclopentenone Precursor

| Precursor | Key Reagent/Catalyst | Reaction Pathway | Product Class | Reference |

|---|---|---|---|---|

| Cyclopentenone-MBH Acetate | NaNO₂ (as reagent) | [3+2] Cycloaddition | Cyclopentanone-fused Isoxazole | mdpi.com |

Role in Annulation Reactions to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are fundamental in organic synthesis for building polycyclic systems. The this compound structure and its precursors are actively involved in such transformations, particularly those mediated by N-heterocyclic carbene (NHC) catalysis.

NHC-catalyzed annulation reactions provide an efficient route to cyclopentane-containing fused systems. In one example, an NHC-mediated homoenolate annulation of chroman-3-ene-4-ones with α,β-unsaturated aldehydes generates complex tricyclic cyclopentachromans. researchgate.net A similar strategy involves the reaction of enals with unsaturated ketoesters, catalyzed by an NHC in the presence of a Lewis acid like Ti(OiPr)₄, to produce highly substituted cyclopentanols containing four contiguous stereocenters. nih.gov This reaction proceeds through a proposed pathway involving conjugate addition followed by an intramolecular aldol (B89426) reaction to close the cyclopentane ring. nih.gov

Table 4: Annulation Reactions Leading to Fused Cyclopentane Systems

| Reactants | Catalyst/Key Reagent | Annulation Type | Fused Ring System Formed | Reference |

|---|---|---|---|---|

| Enal, β,γ-Unsaturated α-ketoester | N-Heterocyclic Carbene, Ti(OiPr)₄ | Homoenolate addition / Aldol cyclization | Substituted Cyclopentanol | nih.gov |

| α,β-Unsaturated Aldehyde, Chroman-3-ene-4-one | N-Heterocyclic Carbene | Homoenolate Annulation | Cyclopentachroman | researchgate.net |

Q & A

Q. What are the established synthetic routes for preparing 3-(2-Methoxyphenyl)cyclopentanone, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or ketone alkylation strategies. For example:

- Route 1: React 2-methoxyphenylacetic acid with cyclopentanone under acidic catalysis (e.g., H₂SO₄ or polyphosphoric acid). Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of acid to ketone) to achieve yields >75% .

- Route 2: Use Claisen-Schmidt condensation between 2-methoxybenzaldehyde and cyclopentanone derivatives, employing NaOH/EtOH as a base-solvent system. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Key Optimization: Adjust catalyst loading (5–10 mol%) and reaction time (6–12 hrs) to minimize side products like dimerized ketones.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR:

- ¹H NMR (CDCl₃): Look for the cyclopentanone carbonyl proton (δ 2.8–3.2 ppm, multiplet) and aromatic protons from the 2-methoxyphenyl group (δ 6.7–7.3 ppm). The methoxy group appears as a singlet at δ ~3.8 ppm .

- ¹³C NMR: The ketone carbonyl resonates at δ 210–215 ppm, while the methoxy carbon appears at δ 55–56 ppm .

- IR Spectroscopy: Strong absorption at ~1715 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O from methoxy group) .

- Mass Spectrometry (EI-MS): Expect a molecular ion peak at m/z 204 (C₁₂H₁₂O₂) and fragmentation patterns showing loss of CO (Δm/z=28) .

Q. What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

Methodological Answer:

- Handling: Use nitrile gloves and safety goggles. The compound may cause eye/skin irritation (similar to (S)-3-phenylcyclopentanone ).

- Storage: Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through structure-activity relationship (SAR) studies?

Methodological Answer:

- SAR Design: Synthesize analogs with variations in:

- Methoxy group position (e.g., 3- vs. 4-methoxyphenyl) .

- Cyclopentanone substituents (e.g., tert-butyl, fluorophenyl) .

- Biological Assays: Test inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) or kinases. Use dose-response curves (IC₅₀ values) to compare potency. For example, fluorinated derivatives show enhanced metabolic stability but reduced solubility .

- Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to target receptors .

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how can chiral centers be effectively controlled?

Methodological Answer:

- Catalytic Asymmetric Methods:

- Resolution Techniques: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA 90:10). Monitor enantiomeric excess (ee) using polarimetry or CD spectroscopy .

- Case Study: (2S,3R)-2-allyl-3-furyl derivatives achieved 92% ee via Rh-catalyzed [2+2+2] cycloaddition .

Q. What mechanistic insights explain the divergent reactivity of this compound in [4+2] cycloadditions versus nucleophilic additions?

Methodological Answer:

- [4+2] Cycloadditions: The electron-deficient cyclopentanone carbonyl participates as a dienophile. Substituent effects (e.g., methoxy group) modulate electron density—DFT calculations show a ΔG‡ of ~18 kcal/mol for Diels-Alder reactions with cyclopentadiene .

- Nucleophilic Additions: The methoxy group directs nucleophiles (e.g., Grignard reagents) to the para position via resonance stabilization. Kinetic studies reveal a second-order dependence on nucleophile concentration .

- Contradiction Analysis: Steric hindrance from the 2-methoxy group disfavors axial attack in cycloadditions but enhances regioselectivity in nucleophilic additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.